An In-depth Technical Guide to 4-Fluorobenzyl Acetate: Chemical Properties and Structure
An In-depth Technical Guide to 4-Fluorobenzyl Acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Fluorobenzyl acetate (B1210297). The information is intended to support research, development, and application activities within the scientific community.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | [1] |
| Molecular Weight | 168.16 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Refractive Index | Not available | |
| IUPAC Name | (4-fluorophenyl)methyl acetate | [1] |
| SMILES | CC(=O)OCC1=CC=C(C=C1)F | [1] |
| InChI | InChI=1S/C9H9FO2/c1-7(11)12-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | [1] |
| InChIKey | DJBFVOJTBWVMKW-UHFFFAOYSA-N | [1] |
Chemical Structure
The molecular structure of 4-Fluorobenzyl acetate consists of a benzyl (B1604629) group substituted with a fluorine atom at the para position of the benzene (B151609) ring. This 4-fluorobenzyl moiety is connected to an acetate group through an ester linkage.
Caption: 2D structure of 4-Fluorobenzyl acetate.
Experimental Protocols
Synthesis of 4-Fluorobenzyl Acetate from (4-Fluorophenyl)methanol
This protocol details the synthesis of 4-fluorobenzyl acetate via the esterification of (4-fluorophenyl)methanol.
Materials:
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(4-Fluorophenyl)methanol
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Acetic anhydride (B1165640) (Ac₂O)
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Dichloromethane (CH₂Cl₂)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve (4-fluorophenyl)methanol in dichloromethane.
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Add pyridine to the solution, followed by the dropwise addition of acetic anhydride at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding 1 M HCl.
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Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 4-fluorobenzyl acetate by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the synthesis of 4-Fluorobenzyl acetate.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-Fluorobenzyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the aromatic, benzylic, and acetyl protons. The aromatic protons appear as a multiplet in the range of δ 7.38–7.29 ppm (2H) and a multiplet at δ 7.09–6.98 ppm (2H).[2] The benzylic protons (CH₂) resonate as a singlet at approximately δ 5.06 ppm (2H).[2] The methyl protons of the acetate group appear as a singlet at around δ 2.09 ppm (3H).[2]
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¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum shows the carbonyl carbon of the ester at approximately δ 171.0 ppm.[2] The carbon attached to the fluorine atom appears as a doublet at δ 162.78 ppm with a large coupling constant (J = 246.8 Hz).[2] Other aromatic carbons are observed at δ 131.93, 130.41 (d, J = 8.3 Hz), and 115.62 (d, J = 21.6 Hz).[2] The benzylic carbon resonates at δ 65.71 ppm, and the methyl carbon of the acetate group is found at δ 21.12 ppm.[2]
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¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum displays a single resonance at approximately δ -113.56 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluorobenzyl acetate is expected to show strong characteristic absorption bands for the ester functional group. A strong C=O stretching vibration should be observed in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching bands are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A C-F stretching band is also anticipated.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) data is available for 4-Fluorobenzyl acetate.[1] The mass spectrum can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural information.
